molecular formula C7H10BrNOS B13249946 2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol

2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol

Cat. No.: B13249946
M. Wt: 236.13 g/mol
InChI Key: CTOXLQYYYZUYPP-UHFFFAOYSA-N
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Description

Structural Isomerism

Potential structural isomers arise from variations in substituent placement:

  • Positional Isomerism : The bromine atom could theoretically occupy position 2 or 5 on the thiophene ring instead of position 3.
  • Side-Chain Isomerism : The methylaminoethanol group (-CH₂NHCH₂CH₂OH) might attach to position 2 or 5 of the thiophene.

No evidence of tautomerism is observed in this compound due to the absence of conjugated π-systems or acidic protons necessary for keto-enol or imine-enamine equilibria. The aminoethanol side chain remains stable in its primary amine form under standard conditions.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by the following identifiers:

Identifier Type Value Source
CAS Registry Number 1849329-73-2 PubChem
PubChem CID 130524619 PubChem
SMILES C1=C(C(=CS1)Br)CNCCO PubChem
InChI Key CTOXLQYYYZUYPP-UHFFFAOYSA-N PubChem
Synonymous Names EN300-376808 PubChem

These identifiers facilitate cross-referencing across chemical databases and literature. The SMILES string encodes the connectivity: a thiophene ring (C1=C(C(=CS1)Br)) linked to a methylaminoethanol chain (CNCCO).

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

2-[(4-bromothiophen-3-yl)methylamino]ethanol

InChI

InChI=1S/C7H10BrNOS/c8-7-5-11-4-6(7)3-9-1-2-10/h4-5,9-10H,1-3H2

InChI Key

CTOXLQYYYZUYPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Br)CNCCO

Origin of Product

United States

Preparation Methods

General Synthetic Route

The predominant synthetic approach for 2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol involves a nucleophilic substitution reaction between a bromothiophene derivative and 2-aminoethanol (ethanolamine). The key precursor is typically 4-bromothiophene-3-carbaldehyde or 4-bromo-3-(bromomethyl)thiophene , which reacts with 2-aminoethanol under controlled conditions to form the target compound via formation of a methylamino linkage.

  • Reaction Scheme:

    $$
    \text{4-bromo-3-(bromomethyl)thiophene} + \text{2-aminoethanol} \rightarrow \text{2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol}
    $$

  • Typical Conditions:

    • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
    • Temperature: 60–80°C.
    • Reaction time: 12–24 hours.
    • Catalysts: Catalytic amounts (~10 mol%) of bases like triethylamine to enhance nucleophilicity and reduce side reactions.
    • Purification: Column chromatography on silica gel with ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures to achieve purity >95%.

This method yields 70–80% of the desired product under optimized conditions.

Industrial Scale Synthesis

Industrial production adapts the above route with modifications to scale and efficiency:

  • Use of industrial-grade solvents and reagents.
  • Implementation of continuous flow reactors to improve reaction control, reduce by-products, and enhance throughput.
  • Precise control of temperature and pressure to maintain consistent quality.
  • Larger scale purification methods, including crystallization and solvent extraction, replace small-scale chromatography.

Alternative Synthetic Approaches

While the nucleophilic substitution route is primary, alternative methods reported for related bromothiophene derivatives include:

  • Reductive amination: Reacting 4-bromothiophene-3-carbaldehyde with 2-aminoethanol in the presence of reducing agents to directly form the amino alcohol.
  • Halogenation and subsequent amination: Starting from thiophene derivatives, halogenation at the 4-position followed by amination and hydroxylation steps.

However, these methods are less commonly applied for this specific compound due to complexity and lower yields.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent DMF, Acetonitrile Polar aprotic solvents preferred
Temperature 60–80°C Higher temperatures increase rate but may cause side reactions
Reaction Time 12–24 hours Longer times improve conversion
Base Catalyst Triethylamine (10 mol%) Enhances nucleophilicity and yield
Purification Silica gel chromatography, recrystallization Removes impurities, improves purity >95%
Yield 70–80% Dependent on reaction control

Chemical Reaction Analysis

Types of Reactions Involving the Compound

  • Oxidation: The compound can be oxidized to corresponding oxides using oxidants such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction with sodium borohydride or lithium aluminum hydride can modify functional groups.
  • Substitution: The bromine atom on the thiophene ring is reactive and can be substituted by nucleophiles (amines, thiols, alcohols) via nucleophilic aromatic substitution.

Reaction Conditions and Reagents

Reaction Type Common Reagents Conditions Major Products
Oxidation KMnO4, H2O2 Mild heating, aqueous media Oxides, sulfoxides
Reduction NaBH4, LiAlH4 Anhydrous solvents, low temp Reduced alcohols or amines
Substitution Amines, thiols, alkoxides Polar solvents, moderate heat Substituted thiophene derivatives

Analytical Characterization Techniques

To confirm the structure and purity of 2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol, the following methods are critical:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation ¹H NMR: δ 3.6–3.8 ppm (CH₂-NH), δ 7.2–7.4 ppm (thiophene protons); ¹³C NMR confirms carbon framework
Mass Spectrometry (MS) Molecular weight verification High-resolution ESI-MS shows [M+H]⁺ at m/z 264.98
Fourier-Transform Infrared Spectroscopy (FT-IR) Functional group identification O-H stretch at ~3300 cm⁻¹; C-Br stretch near 1050 cm⁻¹

Summary Table of Preparation Methods

Step Description Conditions/Notes Yield/Outcome
Starting material 4-bromo-3-(bromomethyl)thiophene or 4-bromothiophene-3-carbaldehyde Commercially available or synthesized separately High purity required
Nucleophilic substitution Reaction with 2-aminoethanol DMF or acetonitrile, 60–80°C, 12–24 h 70–80% yield
Catalysis Triethylamine (10 mol%) Enhances nucleophilicity Improves yield
Purification Silica gel chromatography, recrystallization Ethyl acetate/hexane gradient; ethanol/water Purity >95%
Industrial scale Continuous flow reactors, industrial solvents Controlled temperature and pressure Consistent quality

Research Perspectives and Applications

The compound serves as a valuable intermediate in medicinal chemistry and materials science due to its unique combination of bromine-substituted thiophene and amino alcohol functionalities. Its preparation methods are designed to maximize yield and purity, facilitating its use in:

  • Synthesis of more complex heterocyclic compounds.
  • Exploration of biological activity, including antimicrobial and enzyme interaction studies.
  • Development of pharmaceutical precursors.

Ongoing research focuses on optimizing synthetic efficiency and exploring new derivatives with enhanced properties.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations (e.g., bromine vs. amino groups, thiophene vs. benzene rings). Below is a comparative analysis with key derivatives:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Potential Applications
2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol Not Provided C₈H₁₁BrN₂OS 4-Bromothiophene, ethanolamine Cross-coupling, enzyme inhibition
2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol 1016734-75-0 C₁₁H₁₅N₃O 4-Aminophenyl, ethanolamine Chelation therapy, ligand synthesis
(R)-3-Amino-3-phenylpropan-1-ol 1245645-93-5 C₉H₁₃NO Phenyl, β-amino alcohol Chiral synthesis, neurotransmitter analogs
4-[(3-Aminophenyl)methyl]piperazin-2-one 170564-98-4 C₁₁H₁₃N₃O 3-Aminophenyl, piperazinone Kinase inhibition, CNS drug discovery

Key Differences and Implications

Substituent Effects: The 4-bromothiophene group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance electrophilic reactivity compared to the electron-rich 4-aminophenyl group in 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol . This makes the former more suitable for Suzuki-Miyaura couplings (as seen in , where bromophenyl derivatives undergo palladium-catalyzed reactions) .

Backbone Variations: The ethanolamine moiety in the target compound contrasts with the piperazinone ring in 4-[(3-Aminophenyl)methyl]piperazin-2-one. Ethanolamine derivatives are often utilized for solubility enhancement, whereas piperazinones are common in CNS drugs due to their ability to cross the blood-brain barrier .

Synthetic Pathways: Brominated analogs like the target compound are typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ as in ) , whereas amino-substituted derivatives (e.g., 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol) may involve reductive amination or protection/deprotection strategies .

Research Findings and Trends

  • Reactivity: The C–Br bond in 4-bromothiophene derivatives is highly reactive in cross-coupling reactions, enabling functionalization at the 3-position of the thiophene ring. This contrasts with 4-aminophenyl analogs, where the amino group directs electrophilic substitution .
  • Crystallography: Bromine’s heavy atom effect facilitates X-ray crystallography (as noted in , which discusses SHELX software for structural refinement) . This property is absent in non-halogenated analogs like 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol.

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Structure C7H10BrNSO\text{Molecular Structure }\text{C}_7\text{H}_{10}\text{BrNSO}
PropertyValue
Molecular FormulaC₇H₁₀BrNOS
Molecular Weight236.13 g/mol
AppearancePowder
Storage ConditionsRoom Temperature

Antimicrobial Activity

Research on thiophene derivatives has indicated significant antimicrobial properties. For instance, compounds structurally related to 2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol have demonstrated activity against various bacterial strains. A study evaluating thiophene-linked compounds reported marked activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli .

Anticancer Properties

In vitro studies have highlighted the anti-proliferative effects of thiophene-based compounds on cancer cell lines. Compounds similar to 2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol exhibited potent anti-proliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values often below 25 µM . This suggests that the compound may share similar mechanisms of action, potentially involving apoptosis induction or cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is often influenced by their substituents. The presence of bromine on the thiophene ring has been shown to enhance antibacterial activity without significantly affecting the spectrum of activity . The amino group in the structure is also crucial for interacting with biological targets, enhancing solubility and bioavailability.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that thiophene derivatives exhibited significant inhibition zones against E. coli and S. aureus. Compounds with additional halogen substitutions generally retained or improved their antimicrobial efficacy .
  • Anticancer Activity : In a comparative analysis involving various thiophene derivatives, it was found that those with specific amino substitutions showed enhanced anti-proliferative effects against multiple cancer cell lines .
  • Molecular Docking Studies : Computational studies have suggested that the binding affinity of these compounds to target proteins involved in cancer proliferation is promising, indicating potential pathways for drug development .

Q & A

Q. What are the optimal synthetic routes for 2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol, and how can purity be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-bromo-3-(bromomethyl)thiophene and 2-aminoethanol. Key steps include:

  • Reaction Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours to enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield Enhancement : Catalytic bases like triethylamine (10 mol%) reduce side reactions, improving yields to 70–80% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the amine-ethanol linkage and thiophene bromination. Key signals include δ 3.6–3.8 ppm (CH₂-NH) and δ 7.2–7.4 ppm (thiophene protons) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 264.98) verifies molecular weight .
  • FT-IR : Peaks at 3300 cm⁻¹ (O-H stretch) and 1050 cm⁻¹ (C-Br stretch) validate functional groups .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–256 µg/mL .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess safety (IC₅₀ values) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Methodological Answer:

  • Crystal Growth : Slow evaporation from acetone/water mixtures at 4°C yields diffraction-quality crystals .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to overcome weak diffraction from flexible ethanol-amine moieties .
  • Refinement : SHELXL-2018 refines disordered thiophene rings using restraints (DFIX, SIMU) and twin refinement (TWIN/BASF commands) for twinned crystals .

Q. How can structure-activity relationship (SAR) studies be conducted on derivatives?

Methodological Answer:

  • Derivative Synthesis : Replace the bromothiophene with chlorothiophene or phenyl groups. Modify the ethanol-amine chain to propanol or tertiary amines .
  • Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to identify critical substituents .
  • Computational Modeling : Molecular docking (AutoDock Vina) correlates substituent electronic properties (Hammett σ values) with binding affinity .

Q. What strategies validate an HPLC method for quantifying this compound in plasma?

Methodological Answer:

  • Chromatographic Conditions : C18 column (5 µm, 150 × 4.6 mm), mobile phase = 0.1% formic acid/acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
  • Validation Parameters :
    • Linearity: 0.1–50 µg/mL (R² > 0.999).
    • Recovery: >90% via spiked plasma samples.
    • Precision: Intra-day/inter-day RSD < 2% .

Q. How can mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

  • Enzyme Assays : Measure inhibition constants (Kᵢ) against purified enzymes (e.g., acetylcholinesterase) using Ellman’s method .
  • Cellular Uptake : Fluorescent tagging (e.g., dansyl chloride) tracks intracellular localization via confocal microscopy .
  • Proteomics : SILAC-based mass spectrometry identifies binding proteins in lysates treated with the compound .

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